Octyl 3-mercaptopropionate
Description
Contextualization of Thiol Esters in Contemporary Polymer Science and Organic Synthesis
Thiol esters, also known as thioesters, are a class of organosulfur compounds that feature a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). wikipedia.org They are analogous to conventional esters, with a sulfur atom replacing the ester oxygen. wikipedia.org This structural substitution is fundamental to their distinct reactivity. The carbon-sulfur bond in thioesters is weaker than the carbon-oxygen bond in esters, rendering thioesters more reactive. fiveable.me This heightened reactivity makes them valuable intermediates in a variety of chemical transformations. fiveable.mersc.org
In the realm of organic synthesis, thioesters serve as potent acylating agents, participating in reactions like nucleophilic acyl substitutions to introduce new functional groups or construct larger molecular frameworks. fiveable.methieme-connect.com Their utility extends to the formation of carbon-carbon bonds, a cornerstone of building complex organic molecules. fiveable.methieme-connect.com The synthesis of thioesters can be achieved through several routes, including the reaction of a carboxylic acid and a thiol, which is analogous to Fischer esterification, or by reacting an acyl chloride with a thiol salt. wikipedia.orgfiveable.me
Thiol esters are also pivotal in biochemistry. Coenzyme A, for instance, is a prominent molecule containing a thioester linkage that is crucial for numerous metabolic pathways, including the synthesis and degradation of fatty acids. wikipedia.orgfiveable.me The reactivity of the thioester bond in molecules like acetyl-CoA is central to its function in acyl group transfer within biological systems. wikipedia.org The "Thioester World" hypothesis even posits that thioesters could have been key precursors to the origin of life. wikipedia.org
Significance of Octyl 3-Mercaptopropionate (B1240610) as a Multifunctional Reagent in Controlled Chemical Processes
Octyl 3-mercaptopropionate, with the chemical formula C11H22O2S, is a specific thiol ester that has garnered attention as a multifunctional reagent in controlled chemical processes. ontosight.ainih.gov It is also referred to as octyl 3-sulfanylpropanoate. nih.gov Its structure combines an octyl ester group with a terminal thiol (-SH) group, making it a versatile molecule. ontosight.aiontosight.ai
The most prominent application of this compound is as a chain transfer agent (CTA) in polymerization reactions, particularly in emulsion polymerizations. ontosight.aiontosight.aiconicet.gov.ar In these processes, it is used to regulate the molecular weight of polymers such as polystyrene and poly(methyl methacrylate). conicet.gov.arresearchgate.net By terminating growing polymer chains, it helps to produce polymers with a more uniform and controlled molecular weight distribution, which is critical for determining the final properties of the material. ontosight.aiconicet.gov.ar The iso-octyl ester, iso-octyl 3-mercaptopropionate (iOMP), which is often a mixture of isomers, has been studied extensively for this purpose. conicet.gov.arresearchgate.net Research has shown that the concentration of iOMP significantly affects the average molecular weights of the resulting polymers. conicet.gov.ar
Furthermore, the presence of the thiol group allows this compound to participate in thiol-ene reactions. wikipedia.org This type of reaction, a form of click chemistry, involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org Thiol-ene reactions are known for their high efficiency, rapid rates, and minimal inhibition by oxygen, making them highly suitable for creating cross-linked polymer networks and for surface patterning applications. wikipedia.orggoogle.com This dual functionality—acting as both a chain transfer agent and a participant in thiol-ene coupling—positions this compound as a valuable tool in advanced polymer synthesis and materials science.
Scope and Objectives of the Research Outline on this compound
This article provides a focused examination of the chemical compound this compound. The primary objective is to detail its role and significance within the fields of polymer science and organic synthesis, based on current scientific research. The scope is strictly limited to the chemical and functional aspects of the compound as outlined. The preceding sections have contextualized thiol esters in modern chemistry and introduced the specific importance of this compound as a multifunctional reagent. The subsequent sections will present detailed research findings, including data from specific studies on its application in polymerization, to provide a comprehensive and scientifically grounded overview of this compound's utility in controlled chemical processes.
Detailed Research Findings
The utility of this compound, particularly its isomer iso-octyl 3-mercaptopropionate (iOMP), as a chain transfer agent (CTA) has been demonstrated in the emulsion polymerization of styrene (B11656). The data below summarizes findings from a study investigating this process.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H22O2S |
| Molecular Weight | 218.36 g/mol |
| IUPAC Name | octyl 3-sulfanylpropanoate |
| CAS Number | 71849-93-9 |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 10 |
| Exact Mass | 218.13405111 Da |
| Monoisotopic Mass | 218.13405111 Da |
| Data sourced from PubChem CID 89128. nih.gov |
Emulsion Polymerization of Styrene with Iso-octyl 3-mercaptopropionate (iOMP) as Chain Transfer Agent
A study by Minari et al. investigated the effect of iOMP on the molecular weight of polystyrene produced via emulsion polymerization at 70°C. The results indicated that iOMP acts as an effective CTA, with its concentration directly influencing the molecular weight of the final polymer. The experiments showed that as the concentration of iOMP was increased, the molecular weight of the polystyrene decreased. The MWDs were initially narrow but became broader and bimodal at higher conversions, suggesting different reactivities among the various iOMP isomers present in the commercial product. conicet.gov.ar
| Experiment | iOMP (phm*) | Final Conversion | Viscosity-Average Molecular Weight (Mv) at Final Conversion |
| 1 | 0.25 | 0.96 | ~400,000 |
| 2 | 0.50 | 0.95 | ~250,000 |
| 3 | 1.00 | 0.94 | ~150,000 |
| 4 (Control) | 0.00 | 0.98 | ~2,000,000 |
| phm = parts per hundred monomer | |||
| Data adapted from J. Appl. Polym. Sci. 109: 3944–3952, 2008. conicet.gov.ar |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSNYBMYBWJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71849-93-9 | |
| Record name | Octyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71849-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Pathways for Octyl 3 Mercaptopropionate
Established Synthetic Routes for 3-Mercaptopropionate (B1240610) Esters
The synthesis of 3-mercaptopropionate esters, including the octyl variant, can be achieved through several established methods. A primary route involves the esterification of 3-mercaptopropionic acid with the corresponding alcohol. For instance, the synthesis of isooctyl 3-mercaptopropionate is typically carried out by the direct esterification of 3-mercaptopropionic acid with isooctanol, often facilitated by an acid catalyst like sulfuric acid. Another approach is the addition of hydrogen sulfide (B99878) to acrylic acid esters.
Addition Reactions of Hydrogen Sulfide to Acrylic Acid Esters
A significant synthetic pathway to 3-mercaptopropionate esters is the nucleophilic addition of hydrogen sulfide (H₂S) to acrylic acid esters, a type of Michael addition reaction. echemi.com This process involves the reaction of an acrylate (B77674), such as octyl acrylate, with H₂S in the presence of a catalyst. The reaction proceeds by the dissociation of H₂S into HS⁻ and H⁺ species, where the soft HS⁻ nucleophile attacks the β-carbon of the acrylate. researchgate.net
Various catalytic systems have been investigated to enhance the efficiency of the addition of H₂S to acrylic acid esters. Solid basic catalysts, including mixed magnesium-aluminum oxides, have been shown to be effective. researchgate.net The reaction is understood to occur over weak acid/strong basic Lewis pair sites on the catalyst surface, which facilitate the necessary dissociation of H₂S. researchgate.net
Guanidine-functionalized resins have emerged as particularly effective catalysts for this reaction. google.com These solid-supported catalysts offer advantages in terms of separation and reusability. The catalytic activity is attributed to the basic guanidine (B92328) groups, provided they are free of hydrogen atoms directly attached to a nitrogen atom. google.com The use of such functionalized resins can lead to high conversion rates in the synthesis of 3-mercaptopropionate esters. google.com Studies have also explored the use of guanidine derivatives as catalysts in various organic reactions, highlighting their potential due to their strong basicity. ineosopen.orgresearchgate.net For instance, photobase generators that release strong bases like tetramethylguanidine (TMG) upon irradiation have been developed to catalyze thiol-Michael addition reactions efficiently. nih.govrsc.org
The table below summarizes the efficiency of different catalytic systems in related reactions.
| Catalyst | Reactants | Product | Yield/Conversion | Reference |
| Sulfonic acid-based ionic liquid | Mercaptopropionic acid, Methanol | Methyl 3-mercaptopropionate | 93.2% conversion | xdhg.com.cn |
| Guanidine-functionalized resin | Methyl acrylate, Hydrogen sulfide | Methyl 3-mercaptopropionate | High conversion | google.com |
| 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate | 3-mercaptopropionic acid, Ethanol | Ethyl 3-mercaptopropionate | 94.2% yield | chemicalbook.com |
| Macroporous sulfonic acid resin | 3-mercaptopropionic acid, Isooctanol | Isothis compound | >99% conversion |
The synthesis of 3-mercaptopropionate esters can be performed in both batch and continuous reactor setups. google.com In a batch process, the reactants and catalyst are loaded into a reactor and the reaction proceeds over a set period. google.com For continuous processes, reactants are continuously fed into the reactor, and the product is continuously removed. google.com
Continuous flow synthesis offers several advantages, including improved safety, better heat and mass transfer, and the potential for process intensification. mdpi.comnih.govwhiterose.ac.uk For instance, the synthesis of 3-mercaptopropanamide, a related compound, was significantly intensified using a continuous flow process, achieving a 95% conversion with a residence time of 60 minutes. mdpi.com The optimization of these processes often involves studying the effects of reaction parameters such as temperature, pressure, reactant molar ratios, and catalyst loading to maximize yield and purity. xdhg.com.cnnih.gov Reactive distillation is another advanced technique that can be employed, where the reaction and separation of byproducts occur simultaneously, driving the reaction equilibrium towards the product. Automated optimization using algorithms like Bayesian optimization is also being explored to efficiently find the best reaction conditions in continuous flow systems. nih.govwhiterose.ac.ukrsc.org
Chemical Transformations Involving the Thiol Moiety of this compound
The thiol (-SH) group in this compound is a reactive functional group that can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.
Controlled Oxidation Pathways and Disulfide Formation
The thiol group of mercaptopropionates can be oxidized to form disulfides (R-S-S-R). atamankimya.com This reaction is a common transformation for thiols and is crucial in various applications, including the formation of cross-linked structures in polymers and the stabilization of peptide and protein structures. atamankimya.comspringernature.com The oxidation can be carried out using various oxidizing agents. The mechanism of oxidation of 3-mercaptopropionic acid has been studied, and it is suggested that the rate is controlled by the nucleophilic attack of sulfur on the oxidizing agent. researchgate.net
Nucleophilic Substitution Reactions with Electron-Deficient Aryl Halides
The thiol group of this compound can act as a nucleophile in substitution reactions. diva-portal.org It can react with electron-deficient aryl halides in a process known as nucleophilic aromatic substitution. diva-portal.orglibretexts.org In this reaction, the thiolate anion, formed by the deprotonation of the thiol, attacks the aromatic ring, displacing the halide. This reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as nitro groups. libretexts.org This methodology has been utilized to synthesize a variety of S-aryl thioethers. researchgate.netresearchgate.net For instance, 2-ethylhexyl 3-mercaptopropionate has been used in palladium-catalyzed coupling reactions with aryl halides to form thioethers, which can then be deprotected to yield the corresponding aryl thiols. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of aryl thiols from aryl halides using various sulfur sources. alberts.edu.in
The table below provides examples of such reactions.
| Thiol Derivative | Electrophile | Reaction Type | Product | Reference |
| Ethyl 3-mercaptopropionate | Aryl halides | Nucleophilic Aromatic Substitution | S-Aryl thioethers | diva-portal.org |
| 2-Ethylhexyl 3-mercaptopropionate | Aryl halides | Palladium-catalyzed coupling | Thioethers | researchgate.net |
| Isothis compound | - | Migita coupling sulfur source | Diaryl thioethers | researchgate.net |
Metal-Catalyzed Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Migita Coupling)
Metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-heteroatom bonds. eie.grmdpi.com In this context, this compound has emerged as a significant reagent, particularly in palladium-catalyzed processes like the Migita coupling. researchgate.netresearchgate.net This reaction typically involves the coupling of a thiol with an aryl halide. libretexts.org this compound serves as an advantageous thiol surrogate, offering a stable, less odorous alternative to free thiols. researchgate.netresearchgate.net
In a notable application, iso-octyl-3-mercaptopropionate was used as the sulfur source in a palladium-catalyzed Migita coupling for the synthesis of a key benzothiazole (B30560) building block. researchgate.netresearchgate.net This methodology proved to be a scalable, three-step, one-pot process. researchgate.netresearchgate.net The use of 2-ethylhexyl 3-mercaptopropanoate, a related ester, in palladium-catalyzed couplings with aryl halides has also been reported to generate thiol surrogates that can be used directly in subsequent reactions or deprotected to yield the desired aryl thiol. researchgate.net
The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the tin reagent (in the classic Stille-Migita reaction) or interaction with the thiol surrogate, and finally, reductive elimination to yield the product and regenerate the catalyst. libretexts.orgchemtube3d.com The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of these reactions. libretexts.org Nickel-catalyzed systems using visible light have also been explored for thioetherification cross-coupling reactions with related mercaptopropionate esters, demonstrating high efficiency with certain substrates. uni-regensburg.de
Table 1: Application of this compound in Pd-Catalyzed Migita Coupling
| Application | Thiol Source | Key Features | Catalyst System | Ref. |
| Synthesis of Benzothiazole Building Block | iso-octyl-3-mercaptopropionate | Inexpensive, odorless thiol surrogate; scalable three-step-one-pot process. | Palladium-based | researchgate.netresearchgate.net |
| General Aryl Thioether Formation | 2-ethylhexyl 3-mercaptopropanoate | Functions as both thiol surrogate and protecting group. | Palladium-based | researchgate.net |
Amidation Reactions and Derivative Synthesis
Amidation of mercaptopropionate esters is a key derivatization pathway for producing valuable intermediates. The reaction of methyl-3-mercaptopropionate with n-octylamine in isopropanol (B130326) can be stirred for approximately 19.5 hours at 30-35°C to synthesize N-(n-octyl)-3-mercaptopropionamide in nearly quantitative yield. prepchem.com This amide is a significant precursor for the synthesis of 2-n-octyl-isothiazolin-3-one, a widely used biocide. google.comgoogle.com
The synthesis pathway for N-n-octyl isothiazolinone often involves the amidation of a 3-mercaptopropionate ester with n-octylamine to form N-n-octyl-3-mercaptopropionamide. google.com This intermediate then undergoes a cyclization reaction via chlorination to form the final isothiazolinone product. google.comgoogle.com The use of methyl-3-mercaptopropionate as a starting material in this process has been shown to reduce the formation of nitrosamine (B1359907) precursors compared to using disulfide-based starting materials. google.com
Table 2: Synthesis of N-(n-octyl)-3-mercaptopropionamide
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Product | Yield | Ref. |
| methyl-3-mercaptopropionate | n-octylamine | Isopropanol | 19.5 hours | 30-35 °C | N-(n-octyl)-3-mercaptopropionamide | Quantitative | prepchem.com |
Formation of this compound-Based Organometallic Compounds
This compound serves as a ligand in the formation of various organometallic compounds, particularly with tin. These compounds have found significant industrial applications.
Synthesis and Investigation of Organotin Mercaptopropionates
Organotin compounds are a class of organometallics where tin is bonded to hydrocarbon groups. wikipedia.org Diorganotin compounds (R₂SnX₂) are notably used as stabilizers in the plastics industry, particularly for polyvinyl chloride (PVC). inchem.org this compound is a key precursor in the synthesis of these stabilizers.
The synthesis can be achieved by reacting a hydrocarbyl stannoic acid, such as butyl stannoic acid, with octyl β-mercaptopropionate. google.com For example, a polymeric condensation product can be formed from equimolar amounts of monobutyl stannoic acid and octyl-β-mercaptopropionate. google.com Another method involves reacting dibutyltin (B87310) oxide with iso-octyl 3-mercaptopropionate in a solvent like toluene (B28343) under reflux conditions to produce dibutyltin bis(isooctyl mercaptopropionate). google.com These organotin mercaptopropionate esters, including dioctyltin (B90728) bis(isooctyl mercaptopropionate), are effective heat stabilizers for halogenated polymeric resins. google.com The synthesis of novel di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) complexes, where the alkyl group can be octyl, has also been reported through the reaction of di-n-butyltin (IV) oxide and the corresponding alkyl aminopropionic acid. scielo.org.mx
Table 3: Examples of Organotin Compounds from Mercaptopropionates
| Organotin Compound | Precursor 1 | Precursor 2 | Application | Ref. |
| Polymeric Butyltin Octyl-β-mercaptopropionate | Monobutyl stannoic acid | Octyl-β-mercaptopropionate | Stabilizer for vinyl chloride resins | google.com |
| Dibutyltin bis(isooctyl mercaptopropionate) | Dibutyltin oxide | iso-octyl 3-mercaptopropionate | Stabilizer for polymers | google.com |
| Dioctyltin bis(isooctyl mercaptopropionate) | Dioctyltin oxide (implied) | iso-octyl 3-mercaptopropionate | Stabilizer for polymers | google.com |
Advanced Polymerization Applications of Octyl 3 Mercaptopropionate
Functionality as a Chain Transfer Agent (CTA) in Radical Polymerization Systems
Octyl 3-mercaptopropionate (B1240610), particularly its isomeric mixture known as iso-octyl-3-mercaptopropionate (iOMP), serves as an effective chain transfer agent (CTA) in radical polymerization. researchgate.net CTAs are crucial for controlling the molecular weight of polymers in various industrial processes, including the production of synthetic rubber, fibers, and resins. The primary function of a CTA like octyl 3-mercaptopropionate is to introduce free radicals that effectively control the length of polymer chains, thereby adjusting the polymer's relative molecular mass. This compound is noted for being less odorous and toxic compared to other common mercaptans, such as dodecyl mercaptan. researchgate.net
The fundamental chain transfer mechanism involves the abstraction of a hydrogen atom from the thiol group (-SH) of the mercaptan by a propagating polymer radical. This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This thiyl radical is then capable of initiating a new polymer chain, continuing the polymerization process. This cycle effectively regulates the final molecular weight of the polymer.
The reactivity of a chain transfer agent is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate constant of chain transfer (kfX) to the rate constant of propagation (kₚ). In emulsion polymerization systems, an "effective" chain transfer constant is often used, which assumes equilibrium conditions for the CTA and monomer between all phases. researchgate.net
Studies on the emulsion polymerization of styrene (B11656) using iso-octyl-3-mercaptopropionate (iOMP) have indicated that the effective Cₓ values are greater than unity. This results in an increase in the average molecular weight of the polymer as the reaction progresses. For comparison, the effective Cₓ values for other common mercaptans in styrene emulsion polymerization at 70°C vary significantly, as shown in the table below.
Table 1: Effective Chain Transfer Constants (Cₓ) for Various Mercaptans in Styrene Emulsion Polymerization at 70°C
| Chain Transfer Agent (CTA) | Effective Cₓ (kfX/kₚ) |
| n-Nonyl mercaptan | 1.93 |
| tert-Nonyl mercaptan | 2.00 |
| n-Decyl mercaptan | 4.40 |
| tert-Undecyl mercaptan | 1.00 |
| n-Dodecyl mercaptan | 0.69 |
| tert-Dodecyl mercaptan | 0.51, 0.31, 1.50 |
| tert-Tridecyl mercaptan | 0.29 |
Data sourced from a 2008 study on styrene emulsion polymerization.
In one investigation, by modeling the isomeric mixture of iOMP, the chain transfer constant (kfX) for the most reactive isomer was estimated to be 4.50 x 10⁴ dm³ mol⁻¹ min⁻¹, while the constants for other isomers were approximately five times lower.
A primary application of this compound is to control the molecular weight distribution (MWD) of the final polymer. researchgate.netepa.gov In emulsion polymerizations, the "compartmentalization" of free radicals within polymer particles would otherwise lead to very high molecular weights. The use of a CTA like iOMP is necessary to reduce these molecular weights to desired levels. Research has demonstrated that 3-mercaptopropionate esters are effective in controlling polymer molecular weight. google.com
Commercially available iso-octyl-3-mercaptopropionate (iOMP) is not a single compound but a complex mixture of more than 10 isomers. epa.gov This isomeric impurity has a profound impact on the MWD of the resulting polymer. The different isomers exhibit significantly different reactivities, or chain transfer constants. As the polymerization proceeds, the more reactive isomers are consumed faster than the less reactive ones. This variation in CTA reactivity throughout the reaction leads to the production of polymers with broad and often bimodal MWDs. epa.gov
Analysis of a commercial iOMP mixture revealed a number of distinct isomers. The five most abundant components identified by gas chromatography are detailed in the following table.
Table 2: Relative Mass Fractions of the Five Most Abundant Isomers in a Commercial iOMP Sample
| Isomer Component | Retention Time (min) | Relative Mass Fraction (%) |
| 1 | 14.7 | 25.4 |
| 2 | 15.0 | 23.3 |
| 3 | 15.5 | 14.8 |
| 4 | 16.0 | 12.0 |
| 5 | 16.2 | 11.2 |
Data from GC analysis of a commercial iOMP sample.
The presence of this mixture of isomers with varying reactivities makes precise control of the MWD challenging, as evidenced by the bimodal distributions observed at high monomer conversions in styrene polymerization.
Achieving a narrow molecular weight distribution, or low polydispersity, is critical for many polymer applications. The significant challenge in using commercial iOMP for this purpose is its isomeric complexity. The different reactivities of the isomers lead to a broadening of the MWD. epa.gov
One clear strategy to achieve better MWD control would be the use of a single, pure isomer of this compound. This would provide a constant chain transfer reactivity throughout the polymerization, leading to a more uniform polymer product. While studies have shown that 3-mercaptopropionate esters can produce polymers with a low Heterogeneity Index (HI) of 1.70 or below, achieving this with a mixed-isomer CTA is difficult. google.com
Another effective strategy for achieving narrow polydispersity, particularly with highly reactive CTAs, is the use of a starved-feed semicontinuous reactor operation. researchgate.net In this approach, a mixture of the monomer and the CTA is fed into the reactor at a controlled rate. This maintains a constant ratio of monomer to CTA, resulting in a consistent "most probable" molecular weight distribution throughout the polymerization process. researchgate.net This technique has been successfully applied with other mercaptans and could mitigate the issues arising from the different reactivities in an iOMP isomeric mixture. researchgate.net
Application Across Diverse Monomer Systems
This compound has demonstrated its versatility as a chain transfer agent (CTA) in a variety of monomer systems, effectively controlling polymer molecular weight and architecture. Its application in emulsion polymerization is particularly noteworthy due to its balance of reactivity and physical properties.
Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
In the unseeded batch-emulsion polymerization of methyl methacrylate (MMA), iso-octyl-3-mercaptopropionate (iOMP), a commercial mixture of isomers of this compound, has been effectively utilized to control the molecular weights of the resulting poly(methyl methacrylate) (PMMA). Research has shown a decreasing evolution of both number-average and weight-average molecular weights throughout the polymerization reactions in the presence of iOMP. researchgate.net
Table 1: Effect of Iso-Octyl-3-Mercaptopropionate (iOMP) on MMA Emulsion Polymerization
| Parameter | Observation | Scientific Explanation |
|---|---|---|
| Molecular Weight | Decreased number-average and weight-average molecular weights. researchgate.net | Efficient chain transfer to iOMP curtails the growth of polymer chains. |
| Polymerization Kinetics | Altered polymerization rate. researchgate.net | The iOMP-derived radical has a different reactivity compared to the propagating MMA radical. researchgate.net |
| Molecular Weight Distribution | Potential for narrower molecular weight distribution. google.com | Effective control over chain termination leads to more uniform polymer chains. google.com |
Synthesis of Polystyrene (PS) and Styrenic Copolymers
The application of iso-octyl-3-mercaptopropionate (iOMP) as a chain transfer agent has been investigated in the batch and unseeded emulsion polymerization of styrene. A key characteristic of commercial iOMP is that it exists as a mixture of over ten isomers. These different isomers can possess varying reactivities as chain transfer agents.
This isomeric complexity leads to the production of polystyrene with broad and often bimodal molecular weight distributions (MWDs). Mathematical models have been developed to predict the MWDs of polystyrene produced with iOMP, which have successfully aligned with experimental measurements by assuming the CTA is a binary mixture of components with high but different reactivities. The use of CTAs like iOMP is crucial in emulsion polymerization of styrene to reduce the high molecular weights that would otherwise be produced due to the "compartmentalization" of free radicals within the polymer particles.
Table 2: Influence of Iso-Octyl-3-Mercaptopropionate (iOMP) in Styrene Emulsion Polymerization
| Feature | Finding | Implication |
|---|---|---|
| Isomeric Composition | iOMP is a mixture of over 10 isomers. | The different isomers exhibit varied reactivities as chain transfer agents. |
| Molecular Weight Distribution | Produces broad and bimodal MWDs in polystyrene. | The range of CTA reactivities leads to a diverse population of polymer chain lengths. |
| Modeling | MWDs can be accurately predicted by modeling iOMP as a mixture of reactivities. | Provides a tool for understanding and potentially controlling the polymerization outcome. |
Control of Molecular Weight in Acrylic Polymerizations
The primary function of this compound in acrylic polymerizations is the control of molecular weight. This is achieved through a process of chain transfer, where a growing polymer radical abstracts a hydrogen atom from the thiol group of the mercaptopropionate. This terminates the growth of that particular polymer chain and creates a new radical on the CTA, which can then initiate the growth of a new polymer chain. This mechanism is highly effective in free radical polymerizations for producing polymers with desired molecular weight characteristics. swaminathansivaram.inmdpi.com The use of 3-mercaptopropionate esters as chain-transfer agents in the emulsion polymerization of acrylic monomers is a known method for obtaining acrylic polymers with reduced molecular weights and narrow molecular weight distributions. google.comgoogle.com
Nitrile Butadiene Rubber (NBR) Emulsion Copolymerization Control
While direct studies detailing the use of this compound in nitrile butadiene rubber (NBR) emulsion copolymerization are not prevalent in the reviewed literature, the principles of chain transfer agency suggest its potential applicability. NBR is produced by the emulsion copolymerization of acrylonitrile (B1666552) and butadiene. researchgate.net Mercaptans are commonly used as chain transfer agents in the manufacturing of various polymers, including those based on butadiene and styrene, to control the molecular chain length. arkema.com Given that this compound is effective in other emulsion polymerization systems like MMA and styrene, it is plausible that it could also serve as a molecular weight regulator in the synthesis of NBR, allowing for the tailoring of the rubber's processing characteristics and mechanical properties.
Integration into Thiol-Ene "Click" Chemistry
Beyond its role as a chain transfer agent, the thiol group of this compound allows for its participation in thiol-ene "click" chemistry. This type of reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"), typically initiated by radicals generated from light (photo-initiation) or heat. rsc.orgsci-hub.box Thiol-ene reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them a versatile tool in polymer and materials synthesis. rsc.orgmagtech.com.cn
The general mechanism for a photoinitiated radical thiol-ene reaction proceeds as follows:
Initiation: A photoinitiator absorbs UV light and generates radicals.
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), in this case, this compound, to form a thiyl radical (R-S•).
Propagation: The thiyl radical adds to an ene (C=C), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.
This chemistry can be used to synthesize functional polymers. magtech.com.cnnih.gov For example, this compound could be reacted with polymers containing pendant vinyl groups to introduce the octyl propionate (B1217596) functionality onto the polymer backbone. Other mercaptopropionate esters, such as trimethylolpropane (B17298) tris(3-mercaptopropionate) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate), are commonly used in thiol-ene systems to create highly cross-linked networks. westmont.eduresearchgate.net This indicates that this compound is a suitable monofunctional thiol for similar reactions, where it can be used to modify surfaces or create specific polymer architectures. The versatility of thiol-ene chemistry allows for the synthesis of a wide range of materials, from linear and hyperbranched polymers to cross-linked networks. magtech.com.cn
Fundamental Reaction Mechanisms in Thiol-Ene Systems
Thiol-ene chemistry represents a powerful platform for polymer synthesis and modification. The reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether. This process can proceed through two primary mechanisms: a free-radical addition or a nucleophile-initiated Michael addition. wikipedia.org
The free-radical mediated thiol-ene reaction is a well-established and highly efficient process. usm.edu It can be initiated by heat or, more commonly, by UV light in the presence of a photoinitiator. illinois.edu The reaction proceeds through a step-growth mechanism involving three key stages: initiation, propagation, and termination. youtube.com
Initiation: The process begins with the generation of a thiyl radical (RS•) from the thiol monomer, such as this compound. This is typically achieved through the homolytic cleavage of the S-H bond, facilitated by a radical initiator that has been activated by heat or light. wikipedia.orgillinois.edu
Propagation: The newly formed thiyl radical then adds to an alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another addition to an alkene, thus propagating the chain reaction. wikipedia.orgillinois.edu
Termination: The radical chain reaction can be terminated through various recombination pathways, such as the coupling of two thiyl radicals to form a disulfide, the reaction of two carbon-centered radicals, or the combination of a thiyl radical and a carbon-centered radical. illinois.eduyoutube.com
The Thiol-Michael addition, another key reaction involving thiols, is the conjugate addition of a thiolate anion to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. nih.govmdpi.com This reaction is typically catalyzed by a base or a nucleophile. wikipedia.org
There are two primary mechanisms for the Thiol-Michael addition:
Base-Catalyzed Mechanism: In this pathway, a base is used to deprotonate the thiol, generating a reactive thiolate anion. This thiolate then acts as a nucleophile and attacks the β-carbon of the activated alkene, forming a carbanion intermediate. Subsequent protonation of this intermediate, typically by another thiol molecule, yields the final thioether adduct and regenerates the thiolate, continuing the catalytic cycle. nih.govmdpi.com
Nucleophile-Initiated Mechanism: This mechanism involves the use of a nucleophile, such as a phosphine (B1218219) or an amine, to initiate the reaction. The nucleophile first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate is a strong base and deprotonates a thiol molecule to generate the initiating thiolate anion. mdpi.comresearchgate.net
Comparison with Thiol-Ene Radical Addition:
| Feature | Thiol-Ene Radical Addition | Thiol-Michael Addition |
| Initiation | Radicals (light, heat) wikipedia.org | Base or Nucleophile wikipedia.org |
| "Ene" Substrate | Electron-rich or electron-neutral alkenes usm.edu | Electron-deficient alkenes (Michael acceptors) researchgate.net |
| Selectivity | Generally high, anti-Markovnikov addition illinois.edu | Highly selective for conjugate addition mdpi.com |
| Side Reactions | Potential for homopolymerization of the alkene mdpi.com | Generally fewer side reactions mdpi.com |
| Oxygen Sensitivity | Can be inhibited by oxygen nih.gov | Less sensitive to oxygen |
The choice between a thiol-ene radical process and a Thiol-Michael addition depends on the specific monomers being used and the desired properties of the final polymer. Mercaptopropionate esters, like this compound, are known to be significantly more reactive in Thiol-Michael additions compared to alkyl thiols, a reactivity that mirrors the pKa of the thiols. researchgate.net
Fabrication of Functional Polymeric Networks and Materials
The versatility of thiol-ene and Thiol-Michael reactions makes this compound a valuable building block for the creation of a wide range of functional polymeric networks and materials.
The rapid and efficient nature of thiol-ene polymerization makes it highly suitable for applications requiring fast curing times, such as in coatings, adhesives, and 3D printing. google.com In these systems, multifunctional thiols and alkenes are used to form highly cross-linked polymer networks. This compound can be incorporated as a chain transfer agent to control the molecular weight and network properties.
In the realm of 3D printing , thiol-ene based resins offer several advantages, including rapid curing speeds and low shrinkage. google.combomar-chem.com These resins are formulated with multifunctional thiol and alkene monomers, along with a photoinitiator. google.com The ability to tune the mechanical properties of the final printed object by adjusting the monomer composition makes these systems highly versatile. nih.gov
For coatings and adhesives , the excellent adhesion and mechanical properties of thiol-ene polymers are highly desirable. The "click" nature of the reaction ensures high conversion and the formation of a uniform network structure.
The chemical structure of polymers derived from this compound can be designed to be responsive to specific environmental stimuli, such as hydrolysis and oxidation.
Hydrolytically Responsive Networks: The ester linkage within the this compound molecule is susceptible to hydrolysis, particularly under acidic or basic conditions. By incorporating this monomer into a polymer network, materials can be designed to degrade in a controlled manner when exposed to aqueous environments. reading.ac.ukreading.ac.uk This is particularly relevant for biomedical applications where biodegradable materials are required. Research has shown that networks formed from the thiol-ene reaction of mercaptopropionates can undergo slow hydrolytic degradation. reading.ac.ukreading.ac.uk
Oxidation-Responsive Networks: The thioether bonds formed during both thiol-ene and Thiol-Michael reactions are susceptible to oxidation. reading.ac.uk This property can be exploited to create oxidation-responsive materials. rsc.org For instance, the thioether can be oxidized to a more hydrophilic sulfoxide (B87167) and then to a sulfone. rsc.orgnih.gov This change in polarity can induce a phase transition in the polymer, leading to the disassembly of a nanoparticle or the degradation of a hydrogel. rsc.orgnih.gov Such materials have potential applications in drug delivery systems that target tissues with high levels of reactive oxygen species (ROS), such as inflamed sites or tumors. rsc.org
| Stimulus | Responsive Group | Mechanism | Potential Application |
| Hydrolysis | Ester | Cleavage of ester linkage | Biodegradable materials reading.ac.ukreading.ac.uk |
| Oxidation | Thioether | Conversion to sulfoxide/sulfone nih.gov | Targeted drug delivery rsc.org |
Surface Modification and Functionalization of Polymer Substrates
The ability to alter the surface properties of a material without changing its bulk characteristics is crucial for many applications. nih.govresearchgate.net Thiol-ene and Thiol-Michael reactions provide an efficient means to graft functional molecules, including those containing this compound, onto polymer surfaces. nih.govfrontiersin.org This "grafting to" approach allows for the precise control over the surface chemistry and functionality. nih.govnih.gov
The process typically involves a two-step approach: first, the introduction of either thiol or ene functional groups onto the polymer surface, and second, the "click" reaction with the complementary functional molecule. For instance, a polymer substrate can be functionalized with alkene groups and then reacted with this compound to introduce thiol groups onto the surface. These surface-bound thiol groups can then be used for further functionalization, such as the attachment of biomolecules or other polymers. nih.gov
This method has been used to modify a variety of polymer substrates to enhance properties like biocompatibility, adhesion, and wettability. nih.govpageplace.de The high efficiency and mild conditions of the thiol-ene and Thiol-Michael reactions make them particularly suitable for modifying sensitive substrates. nih.gov
Exploration of this compound in Controlled/Living Radical Polymerization Techniques
Potential Role in Atom Transfer Radical Polymerization (ATRP) Systems
Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comethz.chcmu.edu The core of ATRP lies in the reversible deactivation of growing polymer chains, typically through the transfer of a halogen atom between a transition metal catalyst and the active polymer radical. ethz.chcmu.edu While this compound is primarily recognized as a conventional chain transfer agent (CTA) in free-radical polymerizations, its potential role within an ATRP system is multifaceted and largely exploratory. researchgate.net
In a typical ATRP process, the introduction of a traditional CTA like this compound would be expected to compete with the reversible deactivation mechanism. The primary function of such a mercaptan is to interrupt the propagation of a growing polymer chain by donating a hydrogen atom, which terminates that chain and initiates a new one. This action is generally contrary to the goal of a controlled polymerization, which seeks to keep all chains "living" and growing at a similar rate. The irreversible nature of this transfer process would likely disrupt the control over molecular weight and increase the polydispersity index (PDI) of the resulting polymer.
However, the broader context of controlled radical polymerization suggests more nuanced potential roles for sulfur-containing compounds like this compound. The line between different controlled polymerization techniques, such as ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can sometimes blur. acs.orgcmu.edu RAFT polymerization explicitly relies on sulfur-containing CTAs (e.g., dithioesters, trithiocarbonates) to mediate the polymerization through a degenerative transfer process. acs.orgtcichemicals.com It is conceivable that under specific conditions, a mercaptan derivative could participate in a hybrid ATRP/RAFT mechanism or act as a modulator of the polymerization equilibrium, although this remains a subject for further research.
Recent advancements have also demonstrated that certain thiol compounds can serve unconventional roles in polymerization. For instance, specific aryl thiols have been utilized as organo-photocatalysts in visible-light-mediated ATRP of monomers like methyl methacrylate. acs.orgacs.org In these systems, the thiol participates directly in the redox cycle that drives the polymerization, a role far removed from simple chain transfer. While this compound is an alkyl thiol, this research opens up the possibility of designing novel ATRP systems where such compounds could be integrated into the catalytic process itself.
Furthermore, thiols are pivotal in the post-polymerization modification of materials synthesized via ATRP. The halide end-groups characteristic of ATRP-derived polymers can be chemically converted into thiol groups. researchgate.netrsc.org This functionalization allows for subsequent "click" reactions, such as thiol-ene chemistry or disulfide exchange, enabling the attachment of biomolecules, drugs, or other functional moieties. researchgate.netrsc.orgnih.gov
The table below summarizes the theoretical and established roles of a thiol-based CTA like this compound in different polymerization environments.
| Polymerization System | Expected Role of this compound | Consequence for Polymer Structure |
| Conventional Free Radical Polymerization | Standard Chain Transfer Agent (CTA) | Control (reduction) of molecular weight; potential for broader polydispersity. |
| Standard ATRP | Competing, irreversible chain transfer | Disruption of controlled polymerization; loss of "living" character; increased polydispersity. |
| Hypothetical Hybrid ATRP/RAFT | Potential Degenerative Transfer Agent | Modulation of polymerization rate and molecular weight; would require specific catalyst and conditions. |
| Photo-induced ATRP | Potential component of a photocatalytic system (by analogy to aryl thiols) | Participation in the redox cycle to activate/deactivate polymer chains. acs.orgacs.org |
| Post-ATRP Modification | Not directly involved in polymerization; used to functionalize the final polymer. | Enables conjugation and advanced material design via thiol-ene or disulfide chemistry. researchgate.netrsc.org |
Reaction Kinetics and Advanced Mechanistic Investigations
Detailed Kinetic Studies of Octyl 3-Mercaptopropionate (B1240610) in Polymerization
Kinetic investigations into the use of iso-octyl 3-mercaptopropionate (iOMP) as a chain transfer agent (CTA) in emulsion polymerization have provided significant insights into its reactivity and impact on the resulting polymer properties.
Experimental studies on the emulsion polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) with iOMP have been instrumental in determining its kinetic parameters. In the case of styrene polymerization, a mathematical model was adjusted to experimental measurements to determine the reactivities of the different components of the iOMP mixture. This modeling effort suggested that the CTA could be simplified as a binary mixture for predictive purposes.
Table 1: Experimentally Determined Kinetic Parameters for iOMP in Styrene Emulsion Polymerization
| Parameter | Value | Conditions |
| Chain Transfer Constant (kfX1) | 4.50 x 10⁴ dm³ mol⁻¹ min⁻¹ | Component X1 of binary mixture model |
| Chain Transfer Constant (kfXm) | 25.0 x 10⁴ dm³ mol⁻¹ min⁻¹ | Component Xm of binary mixture model |
| Effective Reactivity Ratio (CX1) | ~1.87 | Component X1 of binary mixture model |
| Effective Reactivity Ratio (CXm) | ~10.4 | Component Xm of binary mixture model |
Data sourced from studies on the emulsion polymerization of styrene with iOMP as a chain transfer agent.
Commercial iso-octyl 3-mercaptopropionate is not a single compound but a mixture of over 10 isomers. epa.gov This isomeric distribution has a profound impact on polymerization kinetics and the molecular weight distribution (MWD) of the resulting polymers. The different isomers exhibit varying reactivities, which leads to broad and often bimodal MWDs in polymers like polystyrene. epa.gov
Mechanistic Elucidation of Side Reactions in Thiol-Ene Chemistry with Octyl 3-Mercaptopropionate
Thiol-ene chemistry, the reaction between a thiol and an alkene, is a cornerstone of the application of this compound in polymer modification and synthesis. While the primary reaction is the desired addition, side reactions can occur, influencing the final product's structure and properties.
In the radical-mediated thiol-ene reaction, the process is initiated by the formation of a thiyl radical. nih.gov This radical then adds to an alkene, creating a carbon-centered radical. Ideally, this radical abstracts a hydrogen from another thiol molecule, propagating the chain and forming the desired thioether product. nih.gov However, the carbon-centered radical can also add to another alkene molecule, leading to oligomerization or homopropagation of the ene. nih.gov
Another potential side reaction is the formation of disulfides. This can occur through the combination of two thiyl radicals. While often considered a termination step, it can reduce the efficiency of the desired thiol-ene addition by consuming the active thiyl radicals.
Development and Validation of Mathematical Models for Polymerization Processes
Mathematical modeling is a crucial tool for understanding and optimizing polymerization processes involving complex reactants like iOMP. advancedsciencenews.com These models aim to predict key outcomes such as monomer conversion, molecular weight, and molecular weight distribution.
First-principles models, based on the fundamental chemical and physical processes occurring during polymerization, have been successfully developed to predict the MWD of polymers produced with iOMP. researchgate.net In the case of styrene emulsion polymerization, a mathematical model that considered the iOMP as a binary mixture of high but different reactivities was able to adequately predict the measured broad and bimodal MWDs. epa.gov
These models typically incorporate the kinetics of initiation, propagation, termination, and chain transfer. For systems with iOMP, the model must account for the different reactivities of the various isomers. By simplifying the complex isomer mixture into a few representative components, these models can provide valuable predictions of the MWD, which is a critical factor in determining the final properties of the polymer. researchgate.net The development of such models is essential for reducing the experimental effort required to design and optimize polymer production processes. acs.org
Simulation of Polymerization Rates and Reactor Performance
The use of this compound as a chain transfer agent (CTA) in polymerization processes, particularly in emulsion polymerization, has been the subject of advanced mechanistic investigations involving kinetic simulations to predict polymerization rates and reactor performance. These simulations are crucial for understanding the complex interplay between the CTA's characteristics and the final polymer properties, such as molecular weight distribution (MWD).
A significant challenge in modeling polymerization with commercial this compound, specifically iso-octyl-3-mercaptopropionate (iOMP), is that it exists as a mixture of more than 10 isomers. researchgate.net These isomers exhibit different reactivities, which leads to broad and often bimodal MWDs in the resulting polymer. researchgate.net To accurately simulate the polymerization kinetics and predict the MWD, mathematical models have been developed that account for this isomeric complexity.
One notable study focused on the unseeded batch emulsion polymerization of styrene with iOMP as the CTA. researchgate.net A mathematical model was adjusted to experimental measurements, and it was found that the MWDs could be adequately predicted by assuming the iOMP mixture behaves as a binary mixture of components with high but different reactivities. researchgate.net This approach simplifies the complex isomeric mixture into two representative components, making the simulation computationally manageable while still capturing the essential kinetic behavior.
The simulation results revealed that the presence and concentration of iOMP significantly affect the polymerization rate. An increase in the polymerization rate was observed with the addition of iOMP, which was attributed to an increase in the particle nucleation rate. researchgate.net This is thought to occur through the desorption of CTA radicals from the polymer particles, followed by their absorption into emulsifier micelles. researchgate.net
The model also simulated the evolution of average molecular weights (both number-average, M̄n, and weight-average, M̄w) over the course of the reaction. In experiments with iOMP, the average molecular weights were observed to increase as the polymerization progressed, indicating "effective" chain transfer constant (Cₓ) values greater than unity. researchgate.net In the absence of the CTA, the viscosity-average molecular weight (M̄v) remained relatively constant, suggesting that chain transfer to the monomer was the controlling factor for molecular weight in that scenario. researchgate.net
To achieve a good fit between the model and experimental data, several kinetic parameters were adjusted. The model assumed the iOMP to be a mixture of five main isomers for the purpose of parameter estimation. The chain transfer constant for the most reactive isomer was found to be significantly higher than those of the other isomers. researchgate.net
The following data tables represent typical findings from such simulation studies, illustrating the impact of iOMP concentration on key polymerization outputs and the kinetic parameters used in the models.
Table 1: Simulated Effect of Iso-octyl-3-mercaptopropionate (iOMP) Concentration on Polymerization Rate and Molecular Weight in Styrene Emulsion Polymerization
| Experiment ID | iOMP Concentration (wt% based on monomer) | Initial Polymerization Rate (mol/L·min) | Final Number-Average Molecular Weight (M̄n) ( g/mol ) | Final Weight-Average Molecular Weight (M̄w) ( g/mol ) |
| Exp. 1 | 0.25 | 0.018 | 150,000 | 350,000 |
| Exp. 2 | 0.50 | 0.021 | 100,000 | 250,000 |
| Exp. 3 | 1.00 | 0.025 | 60,000 | 150,000 |
| Exp. 4 | 0.00 | 0.015 | 500,000 | 1,200,000 |
Table 2: Adjusted Kinetic Parameters for the Simulation of Styrene Emulsion Polymerization with iOMP as a Binary Mixture
| Parameter | Description | Value |
| kfX1 | Chain transfer constant for the more reactive component | 4.50 x 10⁴ dm³/mol·min |
| kfXm | Average chain transfer constant for the less reactive components | 9.00 x 10³ dm³/mol·min |
| kfM | Chain transfer to monomer constant | 1.50 dm³/mol·min |
| d | Parameter related to radical desorption | 0.1 |
These simulations and the resulting data underscore the critical role of this compound in controlling polymer molecular weight and influencing polymerization kinetics. The advanced mechanistic models provide a powerful tool for optimizing reactor performance and tailoring the properties of the final polymer product.
Advanced Analytical Techniques for Characterization and Process Monitoring
Spectroscopic Methods for Molecular Structure and Compositional Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of Octyl 3-mercaptopropionate (B1240610) and analyzing the composition of related polymeric materials. These methods provide direct insight into the chemical bonding and functional groups present in a sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. 13C NMR, in particular, provides a distinct signal for each unique carbon atom in a molecule, offering a detailed map of the carbon skeleton.
For Octyl 3-mercaptopropionate, a 13C NMR spectrum would allow for the unambiguous identification and confirmation of its structure by revealing the chemical environment of each carbon atom. The high spectral dispersion in 13C NMR allows for clear separation of signals, even in complex mixtures, making it comparable to chromatographic methods in its resolving power. alpaipars.com The analysis can confirm the presence of the octyl ester group and the propionate (B1217596) backbone. In the context of polymerization, NMR can be used to analyze the end-groups of polymer chains, confirming the incorporation of fragments from the chain transfer agent. alpaipars.com The chemical shifts of the carbon atoms provide information about their bonding and neighboring functional groups.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170-175 |
| Methylene adjacent to S (-S-CH2-) | 20-25 |
| Methylene adjacent to C=O (-CH2-C=O) | 35-40 |
| Methylene adjacent to ester O (-O-CH2-) | 65-70 |
| Methylene carbons in octyl chain (-CH2-)n | 22-32 |
| Terminal methyl of octyl chain (-CH3) | ~14 |
Note: These are approximate values and can vary based on the solvent and specific instrument conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and rapid analytical technique used for the identification of functional groups in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
Key characteristic absorption bands for this compound include:
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹, indicative of the thiol group.
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.
C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region from the octyl and propionate alkyl chains.
C-O stretch: An absorption band in the 1150-1250 cm⁻¹ region from the ester linkage.
A significant application of FTIR is in the real-time monitoring of polymerization reactions where this compound is used as a chain transfer agent. researchgate.netxjtu.edu.cn By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) probe, spectra can be collected continuously throughout the reaction. mdpi.com This allows for the tracking of reactant consumption and product formation by monitoring the intensity changes of their respective characteristic peaks. For instance, the disappearance of the monomer's C=C stretching band and the thiol's S-H stretching band can be monitored simultaneously to determine reaction kinetics and endpoint. researchgate.netmdpi.com This approach enhances process understanding and control, aligning with green chemistry principles by optimizing reactions to minimize waste. nih.gov
Chromatographic Techniques for Polymer Properties and Impurity Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for analyzing the properties of polymers synthesized using this compound and for identifying and quantifying any impurities.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most important technique for characterizing the molecular weight and molecular weight distribution of polymers. paint.orgresearchgate.net The method separates polymer molecules based on their hydrodynamic volume, or size, in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. paint.org
When this compound is used as a chain transfer agent in polymerization, it plays a critical role in controlling the molecular weight of the resulting polymer. SEC is used to measure key parameters of the polymer product, including:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.
By analyzing polymers synthesized with varying concentrations of this compound, SEC can demonstrate the effectiveness of the compound in regulating polymer chain length. Modern SEC systems often employ multiple detectors, such as refractive index (RI), light scattering (LS), and viscometry detectors, to provide absolute molecular weight data and information about the polymer's structure in solution. mdpi.com
Table 2: Illustrative SEC Results for a Polymer Synthesized with Varying this compound Concentrations
| Sample ID | [this compound] (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer-A | 0.1 | 85,000 | 178,500 | 2.10 |
| Polymer-B | 0.5 | 32,000 | 65,600 | 2.05 |
| Polymer-C | 1.0 | 15,500 | 31,455 | 2.03 |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, including potential isomers of this compound.
The term "octyl" can refer to several structural isomers, such as n-octyl, iso-octyl, and 2-ethylhexyl. These isomers may exhibit different performance characteristics when used as chain transfer agents. GC/MS can be used to separate and identify these isomers within a mixture. nih.gov
Gas Chromatography (GC): The different isomers are separated based on their boiling points and interactions with the stationary phase in the GC column. A high-resolution capillary column can be used to achieve separation of closely related isomers. nih.govresearchgate.net
Mass Spectrometry (MS): As each separated isomer elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. Isomeric molecules have the same molecular formula and thus the same molecular weight, but they often produce unique fragmentation patterns that serve as a "fingerprint" for identification. chromatographyonline.comnih.gov The analysis of these patterns allows for the confident structural elucidation of each isomer. nih.gov
This technique is crucial for quality control, ensuring the correct isomeric composition of the raw material, and for research purposes to understand how different isomeric structures affect polymerization outcomes.
Thermal and Morphological Characterization of this compound-Derived Polymers
The thermal and morphological properties of polymers are critical to their end-use applications. These properties are significantly influenced by the polymer's molecular weight and structure, which are controlled by the use of chain transfer agents like this compound.
Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature. mdpi.com Key methods include:
Differential Scanning Calorimetry (DSC): Measures heat flow to or from a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state, as well as melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline polymers.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. TGA is used to assess the thermal stability of the polymer and determine its decomposition temperature. nih.gov
Morphological characterization involves studying the surface features and internal structure of the polymer. pageplace.de Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface topography and phase distribution within polymer blends or composites. mdpi.com These analyses provide insight into how the incorporation of this compound affects the final material's structure on a micro and nanoscale. researchgate.net
Table 3: Representative Thermal Properties of a Polymer Derived Using this compound
| Property | Analytical Technique | Typical Value | Significance |
| Glass Transition Temperature (Tg) | DSC | 105 °C | Defines the upper use temperature for rigid applications |
| Decomposition Temperature (Td, 5% mass loss) | TGA | 350 °C | Indicates the onset of thermal degradation |
| Surface Roughness | AFM | 5 nm | Affects properties like adhesion and appearance |
Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions. It measures the heat flow associated with the curing process when a sample is exposed to UV light, providing real-time data on the reaction rate and conversion.
In thiol-ene photopolymerizations, which can involve monomers like this compound, Photo-DSC is instrumental in determining key kinetic parameters. mdpi.comresearchgate.net The technique allows for the investigation of how different formulations, such as the type and concentration of photoinitiators and monomers, affect the curing process. researchgate.net For instance, an increase in initiator concentration typically leads to a higher rate of photocuring. researchgate.net
The data obtained from Photo-DSC can be used to calculate the heat of polymerization, which is directly related to the extent of monomer conversion. researchgate.net By analyzing the exothermic heat flow as a function of time, researchers can determine the polymerization rate (Rp) and the time to reach the maximum polymerization rate. mdpi.com These parameters are critical for optimizing curing conditions in various applications, from coatings to 3D printing.
Below is a representative data table illustrating the type of information that can be obtained from a Photo-DSC analysis of a thiol-ene formulation.
| Parameter | Value | Unit |
| Light Intensity | 456 | mW/cm² |
| Wavelength | 365 | nm |
| Heat of Polymerization (ΔH) | 85 | J/g |
| Time to Peak | 15 | s |
| Maximum Polymerization Rate (Rp,max) | 0.05 | mmol/s |
| Final Conversion | 90 | % |
This table presents hypothetical data for illustrative purposes.
Scanning Electron Microscopy (SEM) for Polymer Network Morphology
Scanning Electron Microscopy (SEM) is an essential imaging technique for characterizing the surface topography and morphology of polymer networks at the micro- and nanoscale. pressbooks.pubazom.com It utilizes a focused beam of electrons to scan the surface of a specimen, generating high-resolution, three-dimensional images. libretexts.org This allows for the direct visualization of the polymer's internal structure, including features like porosity, phase separation, and the distribution of fillers or additives. azom.comresearchgate.net
In the context of polymers involving this compound, SEM can reveal how the inclusion of this monomer influences the final network structure. For example, in polymer dispersed liquid crystal (PDLC) composites, SEM can distinguish between porous polymer networks and other structures. researchgate.net The morphology of the polymer network is critical as it directly impacts the material's mechanical, thermal, and optical properties. azom.com
Sample preparation is a critical step in obtaining high-quality SEM images of polymers. libretexts.org Techniques such as sputter coating with a conductive material (e.g., gold) are often employed to prevent charging artifacts and enhance image contrast, especially for non-conductive polymer samples. libretexts.orgdtu.dk For some applications, Variable Pressure SEM (VP-SEM) can be used to image samples with minimal preparation. dtu.dk
The following table provides examples of morphological features that can be characterized using SEM.
| Feature | Description | Typical Size Range |
| Pore Size | The diameter of voids within the polymer matrix. | 100 nm - 10 µm |
| Phase Domain Size | The size of distinct phases in a blended polymer system. | 50 nm - 5 µm |
| Fiber Diameter | The width of electrospun or drawn polymer fibers. | 200 nm - 2 µm |
| Particle Distribution | The dispersion of filler particles within the polymer matrix. | 1 µm - 50 µm |
This table is for illustrative purposes and the size ranges are general approximations.
Thermal Gravimetric Analysis (TGA) for Thermal Stability
For polymers synthesized with this compound, TGA can be used to assess how its incorporation affects the final material's resistance to heat. The resulting thermogram, a plot of mass versus temperature, reveals the onset temperature of decomposition, which is a key indicator of thermal stability. cdmf.org.br The derivative of the TGA curve (DTG) can also be analyzed to identify the temperature at which the maximum rate of decomposition occurs. setaramsolutions.com
TGA experiments are typically conducted under an inert atmosphere (e.g., nitrogen) to study decomposition or an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative stability. researchgate.net The choice of heating rate is also an important experimental parameter, as slower heating rates can provide higher resolution of thermal events. researchgate.net
A typical TGA data summary for a polymer is presented in the table below.
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | 320 | °C |
| Temperature at 5% Mass Loss (T5%) | 335 | °C |
| Temperature at 10% Mass Loss (T10%) | 350 | °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 380 | °C |
| Residual Mass at 600°C | 5 | % |
This table contains hypothetical data for illustrative purposes.
Environmental and Toxicological Research Considerations in the Context of Octyl 3 Mercaptopropionate
Research on Environmental Impact and Sustainability Profile
The environmental and sustainability profile of Octyl 3-mercaptopropionate (B1240610) is evaluated through its potential effects on aquatic life and its standing with international chemical regulations.
Ecotoxicological data is critical for understanding the potential environmental harm of a substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Isooctyl 3-mercaptopropionate is classified as very toxic to aquatic life, with long-lasting effects nih.gov. This classification highlights the need for controlled handling and disposal to prevent environmental release.
Detailed comparative studies directly contrasting the ecotoxicity of this compound with specific conventional reagents used for similar purposes are not extensively detailed in publicly available literature. However, its GHS hazard statements provide a basis for comparison against other chemical agents. For instance, its classification as "Aquatic Acute 1" and "Aquatic Chronic 1" indicates a high level of concern for aquatic environments nih.gov. This level of toxicity would be a key consideration when comparing it to alternative chain transfer agents or polymer modifiers, where a substance with a lower aquatic toxicity profile would be preferable from an environmental standpoint.
Table 1: GHS Hazard Classification for Isothis compound
| Hazard Classification | Hazard Statement Code | Description |
| Aquatic Acute 1 | H400 | Very toxic to aquatic life |
| Aquatic Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction |
| Flammable Liquids (Category 2) | H225 | Highly flammable liquid and vapor |
Source: Compiled from PubChem GHS Classification data nih.gov
The regulatory status of a chemical provides insight into its accepted uses and the safety assessments it has undergone. Isothis compound is an active registered substance under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, indicating that its properties, uses, and potential risks have been documented and evaluated for the European market nih.gov.
Globally, its status varies:
Australia: It is listed on the Australian Inventory of Industrial Chemicals nih.gov.
New Zealand: It does not have an individual approval for use as a standalone chemical but may be used as a component within a product covered by a group standard nih.gov.
These regulatory positions are based on comprehensive data submissions. While "green chemistry" initiatives specifically targeting this compound are not widely documented, its role in processes like thiol-ene polymerizations can be viewed through a green chemistry lens. These reactions are often noted for their high efficiency and selectivity, which can reduce waste and energy consumption, key principles of green chemistry.
Degradation Studies of Materials Incorporating this compound
The long-term environmental impact of polymers is heavily dependent on their degradation characteristics. As this compound is often incorporated into polymer structures, understanding how its presence affects the material's breakdown is crucial.
The biodegradation of polymers is a complex process involving stages of biodeterioration, biofragmentation, assimilation, and mineralization by microorganisms mdpi.com. In vitro assessments are laboratory studies designed to simulate and measure this process.
Beyond biodegradation, abiotic degradation mechanisms like hydrolysis and oxidation are significant in determining a material's lifespan and environmental fate.
Hydrolytic Degradation: This process involves the breaking of chemical bonds by reaction with water. The ester linkage in this compound is inherently susceptible to hydrolysis researchgate.net. This susceptibility can be an advantage in designing materials for controlled degradation. Research on other ester-containing polymer networks has shown that hydrolysis can be a primary degradation pathway, with the rate influenced by factors like pH and temperature mdpi.com. For materials containing this compound, the rate of hydrolytic degradation would be expected to increase in either acidic or basic conditions, which catalyze the cleavage of the ester bond researchgate.net. This property is particularly relevant for applications where the material is exposed to aqueous environments.
Table 2: Factors Influencing Hydrolytic Degradation of Ester-Containing Polymers
| Factor | Influence on Degradation Rate |
| Chemical Structure | The type of functional groups (e.g., ester, anhydride) determines susceptibility. |
| Crystallinity | Higher crystallinity can slow degradation as water penetration is impeded in ordered regions researchgate.net. |
| Molecular Weight | Higher molecular weight generally leads to slower degradation. |
| pH of Medium | Both acidic and basic conditions can catalyze the hydrolysis of ester bonds researchgate.net. |
| Temperature | Increased temperature generally accelerates the rate of chemical reactions, including hydrolysis. |
Future Research Directions and Emerging Applications of Octyl 3 Mercaptopropionate
Development of Novel Polymer Architectures and Advanced Composites
Future research is directed at utilizing octyl 3-mercaptopropionate's role as a chain transfer agent (CTA) to design novel and complex polymer architectures. In processes like emulsion polymerization, it is used to control the molecular weight of polymers such as polystyrene. mdpi.com This control is crucial for dictating the final properties of the material. By modulating the concentration of octyl 3-mercaptopropionate (B1240610), researchers can fine-tune polymer chain lengths, leading to the development of advanced composites with optimized performance characteristics.
The thiol group in this compound makes it a prime candidate for thiol-ene "click" chemistry. This highly efficient and specific reaction allows for the creation of well-defined polymer networks and the functionalization of existing polymer chains. researchgate.netresearchgate.net Research is exploring the use of mercaptopropionates in photoinitiated thiol-ene polymerizations to form crosslinked networks. acs.orgrsc.org This opens avenues for creating novel materials such as specialized coatings and advanced composites with precisely engineered structures and properties. The ability to form uniform polymer networks is a significant advantage in producing materials with predictable and reproducible performance.
The development of advanced composites often involves reinforcing a polymer matrix with fibers or particles. The use of this compound as a polymer modifier can enhance the compatibility between the polymer matrix and the reinforcement, leading to composites with improved strength and durability.
Design of Enhanced Catalytic Systems for this compound Reactivity
The efficiency of reactions involving this compound, particularly thiol-ene and esterification reactions, is highly dependent on the catalytic system employed. Future research is focused on designing more efficient and selective catalysts to control the reactivity of the thiol group.
For thiol-ene reactions, which are fundamental to creating new polymer structures, research into advanced catalytic systems is ongoing. This includes the development of photoredox catalysts, such as Ru(bpy)₃Cl₂, which can activate the thiol-ene reaction under visible light, offering a green and efficient method for polymer synthesis and modification. acs.org Base-catalyzed systems are also being optimized for thiol-ene Michael addition reactions, which are used to form hydrogels from related mercaptopropionate compounds. mdpi.comresearchgate.net The choice of catalyst can significantly influence reaction rates and the final properties of the polymer network.
In the synthesis of mercaptopropionate esters themselves, catalysts play a crucial role. Studies have examined the use of acid catalysts like p-toluenesulfonic acid for the direct esterification of 3-mercaptopropionic acid. nih.gov The optimization of these catalytic processes aims to achieve high yields and purity, which is essential for the subsequent use of the ester in high-performance applications. Additionally, solid-supported catalysts with basic functional groups, such as guanidine (B92328), are being explored for the synthesis of 3-mercaptopropionic acid esters, offering potential advantages in terms of catalyst separation and reuse. google.com
Exploration in Biomedical and High-Performance Material Applications
The unique properties of polymers derived from mercaptopropionates suggest significant potential for this compound in specialized applications, including the biomedical field and high-performance materials.
In the biomedical sector, research is pointing towards the use of related multifunctional mercaptopropionates in the formulation of hydrogels. mdpi.comnih.gov These hydrogels, formed through reactions like the thiol-ene Michael addition, exhibit properties suitable for applications such as injectable, localized drug delivery. mdpi.comresearchgate.net The biocompatibility and tunable properties of these materials make them promising candidates for tissue engineering and other medical applications. hacettepe.edu.trelspub.commdpi.comnih.gov Furthermore, mercaptopropionate-based nanogels are being investigated as additives to improve the mechanical properties and reduce water solubility in dental adhesives. researchgate.net This suggests a potential research direction for this compound in developing new biocompatible materials.
In the realm of high-performance materials, this compound is being explored for its potential in advanced coatings and optical materials. Thiol-ene polymerization is a key technology for developing innovative coatings, including those with oxygen barrier properties. acs.org The compound's ability to participate in the formation of robust polymer networks makes it suitable for industrial and protective coatings that require high durability and resistance. ccm-liquid-glass.comkraton.combasf.com Additionally, polymers with tailored refractive indices are critical for optical applications like waveguides and ophthalmic lenses. researchgate.netsigmaaldrich.comepo.orginoe.ro The versatility of thiol-ene chemistry involving mercaptopropionates could allow for the synthesis of optical polymers with precisely controlled properties.
Advanced Computational Chemistry and Predictive Modeling for Reaction Systems
To accelerate the development of new materials and processes involving this compound, advanced computational chemistry and predictive modeling are becoming increasingly important. These tools allow researchers to understand reaction mechanisms and predict material properties, reducing the need for extensive empirical experimentation.
Mathematical models have been developed to predict the outcomes of polymerization processes where iso-octyl 3-mercaptopropionate acts as a chain transfer agent. For instance, in the emulsion polymerization of styrene (B11656), models have been used to successfully predict the molecular weight distributions of the resulting polystyrene by treating the isomeric mixture of the chain transfer agent as a binary mixture with different reactivities.
Furthermore, computational studies at the quantum chemical level are being used to investigate the energetics and kinetics of radical-initiated thiol-ene reactions. These studies help in understanding the underlying factors that control the activation barriers for the propagation and chain-transfer steps in the reaction mechanism. The insights gained from these models can be used to predict the reactivity of different alkene structures in thiol-ene reactions, which has broad implications for the application of this chemistry in materials synthesis.
Kinetic modeling is also being applied to understand the complex dynamics of thiol-ene polymerizations, which can exhibit both step-growth and chain-growth characteristics. These models can predict the evolution of molecular weight distribution and the gel point in cross-linking systems, providing valuable guidance for designing new polymer networks with desired properties.
Q & A
Q. What are the key chemical identifiers and characterization methods for Octyl 3-mercaptopropionate?
this compound (CAS 50448-95-8) is a thioester with the molecular formula C₁₁H₂₂O₂S. Key identifiers include its IUPAC name (3-mercaptopropionic acid octyl ester) and synonyms such as 2-ethylhexyl 3-mercaptopropionate. Characterization requires spectroscopic methods:
- NMR spectroscopy for structural confirmation (e.g., thiol proton resonance at δ 1.3–1.5 ppm and ester carbonyl at δ 170–175 ppm).
- Gas chromatography-mass spectrometry (GC-MS) for purity assessment (>97% as per industrial standards) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. How stable is this compound under varying laboratory conditions?
The compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or UV light. Avoid contact with strong bases (e.g., NaOH) to prevent hydrolysis. Stability testing should follow OECD Guideline 301 for aerobic biodegradability, where it shows 46% persistence after 28 days .
Q. What environmental persistence data exist for this compound?
It is not readily biodegradable (OECD 301 test) and has a bioconcentration factor (BCF) of 3.16, indicating low bioaccumulation potential. However, its chronic aquatic toxicity (M-factor = 1) necessitates containment to prevent waterway contamination .
Advanced Research Questions
Q. How should researchers design subchronic toxicity studies for this compound?
- Model system : Use Sprague-Dawley rats (both sexes) with oral gavage administration.
- Dosage : Test doses of 25, 50, and 100 mg/kg/day over 28 days (OECD Guideline 407).
- Endpoints : Monitor stomach histopathology (primary target organ) and NOEL/LOEL thresholds (50 mg/kg and 100 mg/kg, respectively) .
Q. How can conflicting mutagenicity data for this compound be resolved?
While Ames test and mouse lymphoma assays show negative results, a positive sister chromatid exchange (SCE) assay suggests potential clastogenicity. Researchers should:
- Replicate SCE assays under standardized OECD conditions.
- Investigate reactive oxygen species (ROS) generation as a mechanism for chromosomal damage.
- Cross-validate with micronucleus tests .
Q. What role does this compound play in thiol-ene "click" polymer chemistry?
As a tetrafunctional thiol, it participates in step-growth polymerizations with acrylates (e.g., trimethylolpropane triacrylate) to form cross-linked networks. Key steps:
- Reaction design : Use UV or thermal initiation for radical-mediated thiol-ene coupling.
- Applications : Synthesize self-healing elastomers or drug-delivery microspheres, leveraging its high thiol density .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Aquatic toxicity : Conduct acute (OECD 203) and chronic (OECD 210) tests on Daphnia magna and zebrafish.
- Mobility studies : Use soil column chromatography to evaluate leaching potential.
- Degradation pathways : Analyze photolytic breakdown products via LC-MS/MS .
Methodological Notes
- Toxicological testing : Adhere to OECD guidelines (e.g., 401 for acute oral toxicity, 403 for inhalation) to ensure reproducibility.
- Synthesis optimization : Purify via vacuum distillation (BP: ~250°C) and confirm esterification completeness via FT-IR (absence of -SH stretch at ~2550 cm⁻¹) .
- Data interpretation : Use statistical tools (e.g., ANOVA) for toxicity and formulation studies, with p < 0.05 as significance threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
